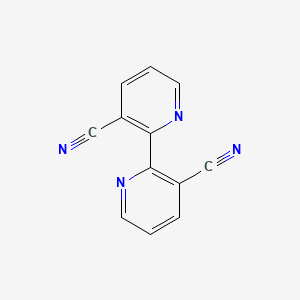

2,2'-Bipyridine-3,3'-dicarbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQATMWMIMXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674424 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136869-49-3 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 2,2 Bipyridine 3,3 Dicarbonitrile

Ligand Binding Modes of 2,2'-Bipyridine-3,3'-dicarbonitrile

This compound exhibits versatility in its coordination to metal ions, adopting several distinct binding modes.

The most prevalent binding mode for 2,2'-bipyridine (B1663995) and its derivatives, including this compound, is as a chelating bidentate ligand. nih.govrsc.org In this arrangement, the two nitrogen atoms of the pyridine (B92270) rings coordinate to a single metal center, forming a stable five-membered chelate ring. wikipedia.org This mode of coordination is fundamental to the construction of a vast array of transition metal complexes. wikipedia.org The planarity or near-planarity of the bipyridine backbone facilitates this chelation. wikipedia.org

While less common, 2,2'-bipyridine ligands can also act as bridging ligands between two metal centers. researchgate.net In the case of this compound, this can occur through the nitrogen atoms of the pyridine rings adopting a trans configuration to coordinate to two different metal ions. researchgate.net Additionally, the nitrile groups can participate in bridging, further expanding the structural possibilities of the resulting coordination polymers and metal-organic frameworks. smolecule.com

Metal Complexes of this compound with Transition Metals

This compound forms stable complexes with a wide range of transition metals. wikipedia.org The properties of these complexes are influenced by the nature of the metal ion, its oxidation state, and the coordination environment.

Complexes of 2,2'-bipyridine and its derivatives with first-row transition metals (from chromium to zinc) have been extensively studied. nih.govrsc.orgmdpi.commanchester.ac.uk These complexes exhibit a variety of geometries, including octahedral and square planar, and display interesting magnetic and electronic properties. wikipedia.orgnih.gov For instance, tris-bipyridyl complexes, such as [Fe(bipy)₃]²⁺, are well-known for their intense metal-to-ligand charge transfer (MLCT) bands. wikipedia.org The introduction of nitrile groups, as in this compound, can modulate these properties.

| Metal | Complex Example | Coordination Geometry | Key Features |

|---|---|---|---|

| Chromium (Cr) | [Cr(bpy)₃]³⁺ | Octahedral | Luminescent. researchgate.net |

| Manganese (Mn) | [Mn(2,2'-bipy)(mes)₂] | Distorted Tetrahedral | Forms anionic radical complexes. nih.gov |

| Iron (Fe) | [Fe(bipy)₃]²⁺ | Octahedral | Intense MLCT bands, used in colorimetric analysis. wikipedia.org |

| Cobalt (Co) | [Co(2,2'-bipy)(mes)₂] | Distorted Tetrahedral | Forms anionic radical complexes. nih.gov |

| Nickel (Ni) | [Ni(2,2'-bipy)(mes)₂] | Distorted Tetrahedral | Forms anionic radical complexes. nih.gov |

| Copper (Cu) | [Cu(bpdc)(H₂O)₄] (bpdc = 2,2'-bipyridine-3,3'-dicarboxylic acid) | Octahedral | The dicarboxylic acid analogue shows coordination through carboxylate oxygens. orientjchem.org |

Complexes with noble metals such as ruthenium, rhodium, palladium, and gold have also been synthesized and characterized. Ruthenium(II) complexes of bipyridine ligands are particularly noted for their rich photophysical and electrochemical properties. wikipedia.org Gold(III) complexes with bipyridine ligands have been investigated, often exhibiting square-planar geometries. mdpi.com The stability of these gold(III) complexes is enhanced by the chelation of the bipyridine ligand. mdpi.com A palladium(II) complex, [Pd(2,2'-bipy)₂(CN)₂], has been synthesized, demonstrating the coordination of both bipyridine and cyanide ligands. scirp.org

| Metal | Complex Example | Coordination Geometry | Key Features |

|---|---|---|---|

| Ruthenium (Ru) | [Ru(bpy)₃]²⁺ | Octahedral | Well-studied luminophore with intense MLCT absorption. wikipedia.org |

| Palladium (Pd) | [Pd(2,2'-bipy)₂(CN)₂] | Square Planar | Synthesized under solvothermal conditions. scirp.org |

| Gold (Au) | [Au(Bipydc)(dithiocarbamate)] (Bipydc = 2,2'-bipyridine-3,3'-dicarboxylic acid) | Square Planar | Stabilized by the bidentate bipyridine ligand. mdpi.com |

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with f-block elements, namely lanthanides and actinides, is an area with limited specific research in publicly available literature. However, the behavior of analogous bipyridine-based ligands provides a strong basis for predicting the nature of these interactions. Bipyridine derivatives are widely employed in the coordination chemistry of lanthanides and actinides due to their ability to form stable complexes.

For instance, the closely related ligand, 2,2'-bipyridine-3,3'-dicarboxylic acid, has been used to construct a variety of lanthanide and silver(I)-lanthanide(III) heterometallic-organic frameworks. researchgate.netnih.govchemsrc.com In these structures, the lanthanide ions are typically coordinated by the nitrogen atoms of the bipyridine core and the oxygen atoms of the carboxylate groups. This results in the formation of high-dimensional structures, such as one-dimensional chains that are further linked into three-dimensional frameworks. researchgate.netnih.gov Similarly, lanthanide complexes with the parent 2,2'-bipyridine ligand have been extensively studied, revealing that the coordination number of the lanthanide ion is often high (typically 7 to 10), leading to various geometries. nih.govnih.govresearchgate.net

In the context of actinides, research has often focused on bipyridine-type ligands for applications in nuclear waste separation, specifically for the selective complexation of trivalent actinides over lanthanides. sciencepublishinggroup.com For example, 6,6'-bis(1,2,4-triazin-3-yl)-2,2'-bipyridine (BTBP) has shown high selectivity for Am(III) over Eu(III). sciencepublishinggroup.com While no direct studies on this compound for this purpose are available, its strong nitrogen-donating sites and potential for selective interactions make it a candidate for future investigations in this field. A recent study detailed the synthesis of a bimetallic thorium-nickel complex using a 2,2'-bipyridine-6,6'-dicarbonyl derivative, where the thorium ion is coordinated by the two nitrogen atoms of the bipyridine and the oxygen atoms of the carbonyl groups, achieving a 10-coordinate geometry. researchgate.netmdpi.com

Given these examples, it is anticipated that this compound would coordinate to lanthanide and actinide ions primarily through the two nitrogen atoms of the bipyridine rings in a chelating fashion. The nitrile groups could potentially remain uncoordinated or engage in weaker interactions with the metal center or adjacent metal centers in a polymeric structure. The strong electron-withdrawing nature of the nitrile groups would influence the electronic properties of the resulting complexes.

Structural Analysis of this compound Metal Complexes

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and coordination geometries of metal complexes.

While there is a notable scarcity of published single crystal X-ray diffraction data for lanthanide and actinide complexes specifically with this compound, the crystal structure of the free ligand itself has been reported. researchgate.net This provides a baseline for understanding its conformational preferences. Studies on isomers of [2,2'-bipyridine]dicarbonitrile have also been conducted, revealing insights into their solid-state packing and intermolecular interactions. researchgate.net For instance, the crystal structure of 2,3'-bipyridine-2',6'-dicarbonitrile shows that the dihedral angle between the two pyridine rings varies significantly among the four independent molecules in the asymmetric unit, ranging from 5.51(9)° to 25.25(8)°. iucr.org

In complexes with other metals, such as palladium(II), bipyridine ligands with cyano groups have been structurally characterized. For example, a palladium(II) complex with two 2,2'-bipyridine ligands and two cyanide ligands, [Pd(2,2'-bipy)₂(CN)₂], has been synthesized and its crystal structure determined. scirp.org In related complexes of bipyridine derivatives with transition metals, the bipyridine ligand typically coordinates to the metal center in a bidentate fashion through its two nitrogen atoms. nih.gov

Based on the structures of related compounds, it is expected that in its metal complexes, this compound would act as a chelating ligand. The table below summarizes key structural parameters for the uncomplexed 2,3'-bipyridine-2',6'-dicarbonitrile, which can serve as a reference for anticipated changes upon coordination.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/c | iucr.org |

| Dihedral Angle (Py-Py) | 5.51(9)° - 25.25(8)° | iucr.org |

| C≡N Bond Length | ~1.14 Å | iucr.org |

Spectroscopic Probes of Coordination Environments

Spectroscopic techniques are crucial for elucidating the coordination environment of metal ions in complexes where single crystals suitable for X-ray diffraction are not obtainable. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared and Raman Spectroscopy: The vibrational spectra of this compound complexes provide direct evidence of coordination. The stretching frequency of the nitrile group (ν(C≡N)) is a sensitive probe of its interaction with a metal ion. Typically, the ν(C≡N) band in the free ligand appears around 2230-2240 cm⁻¹. iucr.org Upon coordination of the nitrile nitrogen to a metal, this band may shift. The direction and magnitude of the shift depend on the balance between kinematic coupling and electronic effects. researchgate.netunibo.it In many cases, coordination to a Lewis acidic metal center leads to a blue shift (increase in frequency) of the ν(C≡N) band. researchgate.netresearchgate.net However, if there is significant π-back-donation from the metal's d-orbitals into the π* orbitals of the nitrile group, a red shift (decrease in frequency) may be observed. unibo.it

The Raman spectra of bipyridine complexes are also informative. The ring breathing mode of the bipyridine ligand, typically observed around 994 cm⁻¹, often shifts to higher frequencies (e.g., ~1010 cm⁻¹) upon coordination, indicating a stronger interaction between the nitrogen atoms and the metal ion. nipne.ro Time-resolved resonance Raman spectroscopy has been used to study the excited states of rhenium and ruthenium bipyridine complexes. nih.govwustl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. The chemical shifts of the protons on the bipyridine ring are sensitive to the coordination environment. Upon complexation, the signals for the aromatic protons of the bipyridine ligand typically shift, providing information about the symmetry of the complex. For paramagnetic lanthanide complexes, the large magnetic moments of the metal ions lead to significant shifts and broadening of the NMR signals, which can also be used to probe the structure of the complex in solution.

The following table summarizes the expected spectroscopic changes upon coordination of this compound to a metal ion.

| Spectroscopic Technique | Observable | Expected Change upon Coordination |

| Infrared Spectroscopy | ν(C≡N) | Shift to higher or lower frequency |

| Raman Spectroscopy | Bipyridine ring breathing mode | Shift to higher frequency |

| ¹H NMR Spectroscopy | Chemical shifts of bipyridine protons | Downfield or upfield shifts depending on the metal and coordination geometry |

| ¹³C NMR Spectroscopy | Chemical shifts of bipyridine carbons | Shifts in aromatic and nitrile carbon signals |

Electronic Structure and Bonding in this compound Complexes

Ligand Field Theory Applications

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds by considering the interaction between the metal d-orbitals and the ligand orbitals. wikipedia.org It is an extension of crystal field theory and incorporates concepts from molecular orbital theory.

This compound is expected to act as a strong-field ligand. The bipyridine moiety itself is a good σ-donor and a moderate π-acceptor. The presence of the electron-withdrawing nitrile (-C≡N) groups at the 3 and 3' positions significantly enhances the π-acceptor character of the ligand. These nitrile groups have low-lying π* orbitals that can overlap with the metal's d-orbitals of appropriate symmetry (t₂g in an octahedral field). numberanalytics.comlibretexts.org

This π-backbonding involves the donation of electron density from the metal's filled d-orbitals to the empty π* orbitals of the ligand. wikipedia.orgscribd.com This interaction has two important consequences:

It strengthens the metal-ligand bond.

It increases the ligand field splitting energy (Δₒ in an octahedral complex), which is the energy difference between the t₂g and e₉* sets of d-orbitals.

Because this compound is a strong π-acceptor, it will cause a large Δₒ, making its complexes likely to be low-spin. libretexts.org The strong ligand field created by such π-accepting ligands can be utilized to tune the magnetic and spectroscopic properties of the metal complexes. whiterose.ac.uk

Molecular Orbital Characterizations

A more detailed understanding of the bonding in this compound complexes can be obtained from Molecular Orbital (MO) theory. An MO diagram for an octahedral complex with a π-accepting ligand like this compound would show the formation of bonding, non-bonding, and anti-bonding molecular orbitals from the combination of metal and ligand atomic orbitals.

The key feature of the MO diagram for a complex with a π-accepting ligand is the interaction between the metal's t₂g orbitals (dxy, dxz, dyz) and the ligand's empty π* orbitals. This interaction leads to the formation of a set of bonding π orbitals (primarily ligand in character) and a set of anti-bonding π* orbitals (primarily metal in character, but stabilized, i.e., lowered in energy). The highest occupied molecular orbital (HOMO) in such complexes is often the stabilized metal-based t₂g orbital, while the lowest unoccupied molecular orbital (LUMO) is typically a ligand-based π* orbital. lasalle.eduvt.edu

Density Functional Theory (DFT) calculations on various bipyridine complexes have provided detailed insights into their electronic structures. nih.govsciencepublishinggroup.comresearchgate.netnih.govresearchgate.net These studies confirm that neutral 2,2'-bipyridine is a weak π-acceptor, but its π-acceptor character can be significantly enhanced by the addition of electron-withdrawing substituents. researchgate.net For complexes of Re(I) with substituted bipyridines, DFT and time-dependent DFT (TD-DFT) calculations have shown that electron-withdrawing groups like -CN can significantly affect the energies of the frontier molecular orbitals and thus the photophysical properties of the complexes. sciencepublishinggroup.comnih.gov

The electronic transitions in these complexes, often observed in their UV-Vis spectra, can be assigned based on the MO diagram. The low-energy transitions are typically metal-to-ligand charge transfer (MLCT) bands, corresponding to the excitation of an electron from the metal-based HOMO to the ligand-based LUMO. libretexts.org The energy of this transition is directly related to the ligand field splitting and the extent of π-backbonding.

Stereochemistry and Chirality in this compound Metal Complexes

The stereochemical landscape of metal complexes containing this compound is dominated by the phenomenon of atropisomerism. This form of axial chirality arises from hindered rotation around the C2-C2' single bond connecting the two pyridine rings. The presence of nitrile substituents at the 3 and 3' positions introduces significant steric hindrance, which can restrict free rotation, leading to stable, separable enantiomeric conformers.

The concept of atropisomerism is well-established for 3,3'-disubstituted 2,2'-bipyridine ligands. While specific detailed studies on the stereochemistry of this compound metal complexes are not extensively documented in publicly available literature, a strong understanding can be derived from its close analogue, 2,2'-bipyridyl-3,3'-dicarboxylic acid (H₂BDC). Research on H₂BDC and its metal complexes provides a robust model for the anticipated stereochemical behavior of complexes with the dicarbonitrile ligand.

A notable characteristic of H₂BDC is its ability to undergo spontaneous resolution upon crystallization from water. This results in the formation of crystals belonging to the chiral space group P2₁2₁2₁, where each crystal contains molecules of a single handedness tubitak.gov.trtubitak.gov.tr. However, upon dissolution, the optical activity is lost, indicating that the rotational barrier in the free ligand is low enough to allow for racemization in solution at room temperature tubitak.gov.trtubitak.gov.tr.

Coordination to a metal center can lock the bipyridine ligand in a specific, non-planar conformation, thereby stabilizing the chiral atropisomers. For instance, in a platinum(II) complex with H₂BDC, the ligand coordinates to the metal, and the resulting complex is chiral due to the fixed, twisted arrangement of the pyridine rings tubitak.gov.trtubitak.gov.tr.

Theoretical studies on substituted 2,2'-bipyridines have shown that the energy barrier for rotation around the C2-C2' bond is influenced by the nature and position of the substituents nih.gov. Electron-withdrawing groups, such as nitrile and carboxylic acid, at the 3 and 3' positions are expected to create a significant rotational barrier upon coordination, thus favoring the existence of stable atropisomers.

The formation of chiral complexes has been observed with various metals. For example, chiral bipyridine-copper(II) complexes have been synthesized and structurally characterized, demonstrating a compressed tetrahedral stereochemistry rsc.org. Furthermore, the synthesis of chiral 2,2'-bipyridine ligands and their corresponding N-oxides has led to separable atropisomers that have been applied in asymmetric catalysis.

The table below summarizes crystallographic data for a chiral complex of the analogous ligand, 2,2'-bipyridyl-3,3'-dicarboxylic acid, which illustrates the structural basis of its chirality.

| Compound | Crystal System | Space Group | Key Feature | Reference |

| 2,2'-Bipyridyl-3,3'-dicarboxylic acid monohydrate | Orthorhombic | P2₁2₁2₁ | Spontaneous resolution into chiral crystals | tubitak.gov.trtubitak.gov.tr |

The study of such chiral metal complexes is crucial for their potential applications in asymmetric catalysis, chiral recognition, and materials science. The predictable chirality arising from the coordination of this compound makes it a valuable ligand for the design of sophisticated stereocontrolled molecular architectures.

Catalytic Applications of 2,2 Bipyridine 3,3 Dicarbonitrile Based Systems

Homogeneous Catalysis Mediated by 2,2'-Bipyridine-3,3'-dicarbonitrile Complexes

Extensive searches for homogeneous catalytic systems explicitly employing metal complexes of this compound yielded limited specific results. The field is rich with studies on other 2,2'-bipyridine (B1663995) derivatives, but data for the 3,3'-dicarbonitrile variant is sparse.

Oxidation and Reduction Catalysis

No specific studies were found detailing the use of this compound complexes as catalysts for general oxidation or reduction reactions. Research on related bipyridine ligands is prevalent, particularly in the context of electrochemical CO2 reduction using Rhenium and Manganese complexes. escholarship.orgosti.govnsf.govreading.ac.ukresearchgate.net These studies, however, utilize different substitution patterns on the bipyridine ring.

While the this compound ligand itself can undergo oxidation to form bipyridine N-oxides or have its cyano groups reduced to amines, this pertains to the reactivity of the molecule itself rather than its application in a catalytic complex to transform other substrates. evitachem.com

Cross-Coupling Reactions

There is no specific information available on the use of this compound as a ligand in palladium-catalyzed or other metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, or Sonogashira couplings. The literature extensively covers the use of other bipyridine ligands in these transformations, but none of the available research details the performance or application of the 3,3'-dicarbonitrile derivative in this context. acs.orgnih.govnih.govelsevierpure.comwikipedia.org

Polymerization Catalysis

Information on the application of this compound complexes in polymerization catalysis is not available in the public domain. While cobalt, nickel, and copper complexes with other bipyridine derivatives, such as 6,6'-dihydroxy-2,2'-bipyridine, have been successfully used for the polymerization of dienes like 1,3-butadiene, similar studies involving the 3,3'-dicarbonitrile ligand have not been found. nih.govmdpi.com

Heterogeneous Catalysis Involving this compound

The conversion of homogeneous molecular catalysts into heterogeneous systems is a significant area of research, often aimed at improving catalyst recovery and reusability. nih.gov However, specific examples involving this compound are not described in the literature found.

Immobilization Strategies for this compound Ligands

There are no specific, documented strategies for the immobilization of this compound to create heterogeneous catalysts. General methods for immobilizing bipyridine-type ligands are well-established and include:

Incorporation into Metal-Organic Frameworks (MOFs): Bipyridine dicarboxylate ligands are often used as linkers to build robust MOFs where the bipyridine units can later be metalated to create single-site heterogeneous catalysts. rsc.org

Covalent Attachment to Supports: Bipyridine derivatives can be functionalized to allow covalent bonding to solid supports like silica, porous carbon, or polymers. nih.govrsc.orgresearchgate.net For example, rhenium-bipyridine complexes have been immobilized on TiO2 gels for photocatalytic CO2 reduction. nih.gov

Inclusion in Porous Organosilicas: Organosilane precursors containing bipyridine units can be used to create materials like periodic mesoporous organosilicas (PMOs) or organosilica nanotubes where the ligand is part of the framework. nih.govresearchgate.net

While the nitrile groups on this compound could potentially be utilized for post-synthetic modification or polymerization to anchor the ligand to a support, no studies demonstrating these specific strategies were identified.

Surface-Supported this compound Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, offering advantages in catalyst recovery, reusability, and process scalability. For systems based on this compound, surface-supporting strategies aim to anchor the catalytically active metal complexes onto various materials without compromising their reactivity.

One effective approach involves the use of organosilica nanotubes functionalized with 2,2'-bipyridine (bpy) ligands within the framework. These materials, such as BPy-NT, can be synthesized and subsequently metalated with precursors like [IrCp*Cl(μ-Cl)]₂ or [Ir(cod)(OMe)]₂ to create robust molecular heterogeneous catalysts. nih.govrsc.org These nanotube-supported catalysts have demonstrated high activity and durability in C-H bond activation reactions, including C-H oxidation and C-H borylation. nih.govrsc.org The enhanced performance is attributed to the isolation of active sites, which prevents aggregation, and the nanotubular structure that facilitates rapid transport of substrates and products. rsc.org For instance, Ir(cod)-BPy-NT showed a 97% yield in benzene (B151609) borylation, significantly outperforming its homogeneous counterpart. nih.gov

Another strategy for surface immobilization is the attachment of bipyridine-based complexes to metallic surfaces through the introduction of specific anchor groups. For example, a sulfurated derivative of a Re(bpy)(CO)₃Cl complex, fac-Re(S-Sbpy)(CO)₃Cl where S-Sbpy is 3,3′-disulfide-2,2′-bipyridine, has been studied for its immobilization on a clean Ag(001) surface. nih.gov The disulfide bond serves as an effective anchor, leading to more efficient surface nucleation compared to the parent complex without the sulfur anchor. nih.gov This method of covalent attachment is crucial for developing stable and reproducible monolayers of molecular catalysts on electrode surfaces, which is essential for electrocatalytic applications like CO₂ reduction.

Metal-Organic Frameworks (MOFs) and Covalent Triazine Frameworks (CTFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) and Covalent Triazine Frameworks (CTFs) are highly porous, crystalline materials that serve as excellent platforms for heterogenizing molecular catalysts. The incorporation of this compound or its derivatives into these frameworks allows for the precise positioning of catalytically active metal centers within a well-defined and stable structure.

Metal-Organic Frameworks (MOFs):

MOFs constructed with bipyridine-based linkers offer open chelating sites that can be post-synthetically metalated. For example, a highly crystalline Zr(IV)-based MOF, UiO-67-bpydc, which contains 2,2′-bipyridine-5,5′-dicarboxylate (bpydc) linkers, can readily form complexes with PdCl₂. The resulting Pd-functionalized MOF exhibits efficient and recyclable catalytic activity for Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov Similarly, iridium-functionalized MOFs have been shown to be highly active for tandem hydrosilylation and dehydrogenative silylation of benzylicsilyl ethers, as well as C-H borylation of arenes, with turnover numbers reaching up to 17,000. mdpi.com The isolation of the active sites within the MOF structure is believed to contribute to their enhanced activity and stability compared to their homogeneous analogues. mdpi.com

Ruthenium-based photosensitizers, such as Ru(bpy)₂(dcbpy) (where dcbpy (B11939525) is 4,4′-dicarboxy-2,2′-bipyridine), have been incorporated into the mesoporous MOF NU-1000 through solvent-assisted ligand incorporation. nih.gov This method allows for the functionalization of the MOF's zirconium nodes with the photo-active complex, creating a heterogeneous photocatalyst. nih.gov

Covalent Triazine Frameworks (CTFs):

CTFs are porous organic polymers with high thermal and chemical stability, making them suitable supports for catalysts. nih.gov CTFs can be synthesized through the trimerization of aromatic nitriles, and the incorporation of bipyridine moieties provides accessible sites for anchoring transition-metal complexes. nih.gov These nitrogen-rich frameworks have shown promise in photocatalysis, particularly for hydrogen evolution. For instance, pyridine-based CTFs can contain numerous bipyridyl moieties that are available for metal coordination. nih.gov

A pyrene- and bipyridine-based CTF has been developed as a versatile platform for solar fuels production. This material acts as an efficient photocatalyst for hydrogen evolution and can be used as a porous macroligand for a rhodium complex to catalyze the photoreduction of carbon dioxide to formic acid. rsc.org Furthermore, cobalt-loaded bipyridine-based CTFs have demonstrated significant activity in visible-light-driven photocatalytic water oxidation. nih.gov

| Framework | Metal/Complex | Application | Key Findings |

|---|---|---|---|

| UiO-67-bpydc (MOF) | PdCl₂ | Suzuki-Miyaura cross-coupling | Efficient and recyclable catalytic activity. nih.govnih.gov |

| BPV-MOF-Ir (MOF) | Iridium | C-H borylation | High turnover numbers (up to 17,000) and recyclability. mdpi.com |

| NU-1000 (MOF) | Ru(bpy)₂(dcbpy) | Photocatalysis | Successful heterogenization of a photo-active complex. nih.gov |

| Pyridine-based CTF | Transition metals | General catalysis | Provides accessible bipyridyl sites for metal anchoring. nih.gov |

| Pyrene (B120774)/Bipyridine CTF | Rhodium complex | CO₂ photoreduction to formic acid | Versatile platform for solar fuel production. rsc.org |

| Bpy-CTF | Cobalt | Photocatalytic water oxidation | Highly active under visible light illumination. nih.gov |

Electrocatalysis with this compound Metal Complexes

Metal complexes of 2,2'-bipyridine and its derivatives are extensively studied as electrocatalysts for various important chemical transformations, including oxygen reduction, carbon dioxide reduction, and hydrogen evolution. The electronic properties of the bipyridine ligand, which can be tuned by substituents like the dicarbonitrile groups, play a crucial role in the catalytic activity and selectivity of the metal center.

Oxygen Reduction Reactions

The oxygen reduction reaction (ORR) is a key process in fuel cells and metal-air batteries. While platinum-based materials are the benchmark catalysts, research is focused on developing efficient catalysts from earth-abundant metals. Copper-bipyridine polymers have emerged as selective electrocatalysts for the reduction of oxygen to water. acs.org Studies have shown that heterogeneous Cu²⁺-bipyridine polymers exhibit enhanced catalytic activity and improved selectivity for the four-electron reduction of O₂ to H₂O compared to their monomeric analogues. acs.org In particular, a polymer based on 4,4'-substituted bipyridine ligands was found to reduce O₂ by an average of 3.8-3.9 electrons, demonstrating high selectivity for water production across a wide pH range. acs.org

Cobalt complexes with N₂O₂ ligands featuring a 2,2'-bipyridine backbone have also been investigated for oxygen reduction. These systems have shown selectivity for the four-electron, four-proton reduction of O₂ to H₂O, utilizing a chemical reductant and a proton donor. rsc.org The structural features of the bipyridine ligand and its coordination to the metal center are critical in determining the reaction pathway, favoring the complete reduction to water over the partial reduction to hydrogen peroxide. rsc.org

Carbon Dioxide Reduction

The electrocatalytic reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Rhenium and manganese tricarbonyl complexes with bipyridine ligands are among the most well-established molecular electrocatalysts for the selective reduction of CO₂ to carbon monoxide (CO). nih.govcmu.edu The catalytic cycle generally involves the two-electron reduction of the metal complex to form the active species, which then binds and reduces CO₂.

The functionalization of the bipyridine ligand significantly impacts the catalyst's performance. While electron-donating groups on the bipyridine can increase activity, the electron-withdrawing nature of the cyano groups in this compound is expected to influence the reduction potential of the complex and its interaction with CO₂. evitachem.com Rhenium bipyridine complexes have been successfully immobilized on surfaces and incorporated into polymers to create heterogeneous catalysts for CO₂ reduction, demonstrating high current densities at low overpotentials with excellent selectivity for CO production.

| Catalyst System | Product | Key Features |

|---|---|---|

| Re(2,2′-bipyridine)(CO)₃Cl derivatives | CO | Highly active and selective molecular electrocatalyst. nih.gov |

| Heterogenized Re-bipyridine complexes | CO | High current density at low overpotential with ~99% selectivity. |

| Mn(bipyridine)(CO)₃Br derivatives | CO | Based on an earth-abundant metal. cmu.edu |

Hydrogen Evolution Reactions

The hydrogen evolution reaction (HER) is central to the production of hydrogen fuel through water splitting. While platinum is the most efficient catalyst, there is a strong drive to develop catalysts based on more abundant and less expensive metals. Molecular complexes of first-row transition metals, such as nickel, with bipyridine-based ligands have shown promise as electrocatalysts for HER.

A nickel(II) complex bearing a rigid monoanionic N₂O₂ ligand framework derived from 2,2'-bipyridine has been reported to be an active electrocatalyst for the HER. nih.govnih.gov This complex exhibits a Faradaic efficiency for H₂ production of 94 ± 8% and turnover frequencies of 103 ± 6 s⁻¹ when pentafluorophenol (B44920) is used as the proton source. nih.govnih.gov Computational studies suggest that non-covalent interactions between the proton donor and the heteroatoms of the bipyridine ligand are important for the catalytic mechanism. nih.govnih.gov

Photoredox Catalysis Utilizing this compound Derivatives

Photoredox catalysis harnesses visible light to drive chemical reactions by generating highly reactive intermediates through single-electron transfer events. Ruthenium and iridium complexes containing 2,2'-bipyridine ligands are among the most widely used photosensitizers due to their favorable photophysical and electrochemical properties. wikipedia.org The derivatization of the bipyridine ligand, such as with dicarbonitrile groups, can significantly modulate these properties and, consequently, the catalytic performance.

The introduction of electron-withdrawing groups like cyano groups onto the bipyridine ligand can impact the energy levels of the metal-to-ligand charge transfer (MLCT) excited state. For instance, ruthenium(II) complexes with 4-methyl-2,2′-bipyridine-4′-carbonitrile as an auxiliary ligand have shown a significant increase in the lifetime and quantum yield of emission from the lowest ³MLCT excited state compared to the parent [Ru(bpy)₃]²⁺ complex. figshare.com This enhancement of photosensitizing properties also leads to a higher quantum yield for the production of singlet molecular oxygen. figshare.com

Ruthenium(II) isocyanoborato complexes with trifluoromethyl-substituted bipyridine ligands have been shown to be potent photooxidants, making them suitable for both energy-transfer and photoredox-catalyzed reactions that are typically performed with iridium(III) photosensitizers. nih.gov These complexes exhibit high photostability, which is crucial for achieving complete substrate turnover in photocatalytic reactions. nih.gov

Iridium(III)-based photosensitizers are also of great interest. Mitochondria-localizing iridium(III) complexes have been developed that can generate both singlet oxygen and superoxide (B77818) anion radicals upon two-photon irradiation, leading to applications in photodynamic therapy. nih.govrsc.org The design of the bipyridine ligand is key to tuning the localization and photoreactivity of these complexes.

The π-extension of the 2,2'-bipyridine ligand is another strategy to reduce the HOMO-LUMO gap and enable the effective utilization of visible light. nih.gov Insulating the π-conjugated system, for example with a rotaxane structure, can enhance ligand performance in both luminescent materials and visible-light-driven catalysts by preventing intermolecular interactions that can quench the excited state. rsc.orgnih.gov

| Complex Type | Key Feature | Application |

|---|---|---|

| Ru(II) with Mebpy-CN ligand | Increased ³MLCT lifetime and quantum yield | Enhanced photosensitizing properties, singlet oxygen generation. figshare.com |

| Ru(II) isocyanoborato complexes | High triplet energy and photooxidizing power | Energy transfer and oxidative photoredox catalysis. nih.gov |

| Ir(III) complexes | Singlet oxygen and superoxide generation | Photodynamic therapy. nih.govrsc.org |

| Insulated π-conjugated bipyridine complexes | Enhanced photoproperties due to steric protection | Luminescent materials and photocatalysis. rsc.orgnih.gov |

Organic Transformations via Photoredox Mechanisms

Complexes of this compound are anticipated to be effective photocatalysts for a range of organic transformations that proceed through single-electron transfer (SET) pathways. The catalytic cycle of such photoredox transformations can generally be divided into oxidative and reductive quenching pathways.

In a typical reductive quenching cycle , the photocatalyst, upon excitation by visible light, is quenched by an electron donor. This process generates a potent reductant that can then activate an organic substrate by electron transfer. Conversely, in an oxidative quenching cycle , the excited photocatalyst is quenched by an electron acceptor, producing a strong oxidant capable of initiating the desired chemical transformation.

The presence of the electron-withdrawing dicarbonitrile substitution on the bipyridine ligand is expected to render the corresponding metal complexes more strongly oxidizing in their excited state compared to their unsubstituted bipyridine counterparts. acs.org This enhanced oxidizing power can be advantageous for the initiation of reactions involving the oxidation of substrates that are challenging to activate with traditional photocatalysts.

While specific examples detailing the use of this compound in photoredox-catalyzed organic transformations are not extensively documented in the reviewed literature, the principles governing the activity of related bipyridine complexes provide a strong basis for their potential applications. For instance, ruthenium and iridium complexes bearing bipyridine ligands with electron-withdrawing substituents have been successfully employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

Below is a representative data table illustrating the effect of ligand electronics on the excited-state reduction potential of ruthenium-bipyridine complexes, which is a key parameter in determining their efficacy in oxidative quenching cycles.

| Complex | Substituent on bipyridine | Excited-State Reduction Potential (Ered) [V vs SCE]* |

| [Ru(bpy)₃]²⁺ | None | +0.77 |

| [Ru(deeb)₃]²⁺ | 4,4'-di(ethoxycarbonyl) | +1.29 |

| Hypothetical [Ru(bpcn)₃]²⁺ | 3,3'-dicarbonitrile | Predicted to be > +1.3 V |

This table is illustrative and includes a hypothetical value for a complex with this compound (bpcn) to demonstrate the expected trend based on the electronic effects of the substituents.

Mechanistic Investigations of this compound-Catalyzed Reactions

Mechanistic investigations are crucial for understanding and optimizing photocatalytic reactions. Techniques such as cyclic voltammetry, UV-visible and luminescence spectroscopy, and computational studies are employed to elucidate the elementary steps of the catalytic cycle.

For a hypothetical reaction catalyzed by a complex of this compound, a mechanistic study would aim to answer the following key questions:

Does the reaction proceed via an oxidative or reductive quenching pathway?

Is the primary process one of electron transfer or energy transfer?

What are the key intermediates in the catalytic cycle?

What is the rate-determining step of the reaction?

Cyclic voltammetry can be used to determine the ground and excited-state redox potentials of the photocatalyst, which are essential for predicting the feasibility of electron transfer steps. The electron-withdrawing cyano groups in this compound are expected to lead to a cathodic shift in the reduction potentials of its metal complexes, making them easier to reduce and more difficult to oxidize. acs.org

Luminescence quenching studies can provide evidence for the interaction between the excited photocatalyst and a substrate or quencher. By measuring the decrease in luminescence intensity and lifetime of the photocatalyst in the presence of a quencher, the nature of the quenching process (static vs. dynamic) and the quenching rate constant can be determined.

Computational studies , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure of the photocatalyst and the energetics of the proposed reaction mechanism. nih.gov For a this compound-based catalyst, DFT calculations could be used to predict its photophysical properties and to model the transition states of key elementary steps in the catalytic cycle.

Advanced Materials Science Incorporating 2,2 Bipyridine 3,3 Dicarbonitrile

Polymeric Materials Derived from 2,2'-Bipyridine-3,3'-dicarbonitrile

The bifunctional nature of this compound, possessing both coordinating nitrogen atoms and reactive nitrile groups, allows for its incorporation into various classes of polymeric materials. These polymers can exhibit a range of interesting properties, from catalytic activity to specific electronic and optical functions.

Coordination polymers are materials formed by the self-assembly of metal ions with multitopic organic ligands. The bipyridine unit of this compound serves as an excellent chelating site for metal ions, while the nitrile groups can either remain as functional pendants or participate in further coordination, leading to higher-dimensional structures.

Research has shown that this compound can act as a ligand to form one-dimensional (1D) coordination polymers. For instance, it has been used in crystal engineering to construct 1D chain structures with Manganese(II) ions. The strong π-acceptor capacity of the ligand, enhanced by the electron-withdrawing cyano groups, influences the electronic properties of the coordinated metal center.

While direct structural reports on extensive series of coordination polymers with this specific ligand are emerging, studies on the closely related 2,2'-bipyridine-3,3'-dicarboxylic acid provide significant insight. For example, the dicarboxylic acid analog has been used to construct two- and three-dimensional coordination polymers with various metal ions like Copper(II) and Barium(II). rsc.org Similarly, a series of 3D lanthanide-organic coordination polymers have been synthesized using 2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxide, demonstrating the versatility of the 3,3'-disubstituted bipyridine scaffold in creating complex, open frameworks. rsc.org These studies underscore the potential of the 3,3'-dicarbonitrile ligand to form a diverse range of coordination polymers with tunable properties based on the choice of the metal ion.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined, periodic structures. The nitrile groups of this compound offer a potential route to COF synthesis, primarily through cyclotrimerization reactions to form triazine-linked frameworks, known as Covalent Triazine Frameworks (CTFs).

While the direct use of this compound in COF synthesis is not yet widely documented, its positional isomer, 2,2'-Bipyridine-5,5'-dicarbonitrile, has been successfully employed as a building block for COFs and CTFs. These materials are explored for applications in optoelectronics and catalysis. For example, COFs constructed from bipyridine derivatives like [2,2'-Bipyridine]-5,5'-dicarbaldehyde have been developed for applications such as photocatalytic hydrogen evolution and electrocatalytic water oxidation. tcichemicals.com Furthermore, rhenium tricarbonyl complexes have been integrated into bipyridine-containing COFs to create materials for the electrocatalytic reduction of CO2. rsc.org

The reactivity of the nitrile groups in the 3,3'-positions is expected to be similar to that of the 5,5'-isomer, suggesting that this compound is a promising, albeit less explored, candidate for the synthesis of novel COFs. The resulting frameworks would feature the bipyridine unit integrated directly into the porous structure, making the nitrogen chelating sites available for post-synthetic metalation, which could lead to materials with applications in catalysis, gas separation, and sensing.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons and gives rise to interesting electronic and optical properties. The incorporation of 2,2'-bipyridine (B1663995) units into conjugated polymer chains is a well-established strategy for creating materials with metal-coordinating capabilities, allowing for the tuning of their properties. nih.gov, rsc.org

The synthesis of polymers containing the 2,2'-bipyridine ligand has been an area of active research. rti.org These polymers can chelate metal ions to form metallopolymers, which can be utilized in applications such as catalysis, sensors, and light-emitting devices. The introduction of this compound as a monomeric unit into a conjugated polymer backbone is a viable strategy for developing new functional materials. The electron-withdrawing nitrile groups would significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which can be advantageous for applications requiring good electron-accepting and transport properties, such as in organic electronics.

While specific examples of conjugated polymers derived from this compound are not extensively reported, the general synthetic methodologies for creating conjugated bipyridine polymers, such as cross-coupling reactions, can be applied. tue.nl The resulting materials would combine the processability of polymers with the unique electronic and coordinating properties of the 3,3'-dicarbonitrile-functionalized bipyridine unit.

Luminescent Materials Based on this compound Metal Complexes

Transition metal complexes containing 2,2'-bipyridine and its derivatives are renowned for their rich photophysical properties, particularly their luminescence. nih.gov, rsc.org These properties stem from electronic transitions, often involving metal-to-ligand charge transfer (MLCT) states. The functionalization of the bipyridine ligand allows for the fine-tuning of these photophysical characteristics.

Complexes of this compound with transition metals such as ruthenium, iridium, and various lanthanides are expected to be luminescent. The strong electron-withdrawing nature of the two nitrile groups at the 3,3'-positions would stabilize the π* orbitals of the bipyridine ligand. This stabilization typically leads to a red-shift in the emission wavelength compared to the unsubstituted bipyridine complex. This effect makes the ligand a candidate for developing phosphorescent materials that emit in the orange to red region of the visible spectrum. Insulated π-conjugated 2,2'-bipyridine ligands have been shown to exhibit enhanced luminescence in the solid state when complexed with iridium. nih.gov

The table below summarizes the expected effects of the 3,3'-dicarbonitrile substitution on the luminescent properties of metal complexes compared to the parent bipyridine ligand.

| Property | Unsubstituted 2,2'-Bipyridine Complex | This compound Complex (Expected) |

| LUMO Energy Level | Higher | Lower |

| MLCT Energy | Higher | Lower |

| Emission Wavelength | Shorter (e.g., orange-red for Ru(II)) | Longer (e.g., red to deep-red) |

| Photostability | Moderate | Potentially enhanced due to stronger ligand field |

This table is based on established principles of ligand effects on the photophysics of transition metal complexes.

Phosphorescent metal complexes are highly valuable as emitters in Organic Light-Emitting Diodes (OLEDs) because they can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. Iridium(III) and Ruthenium(II) complexes with bipyridine ligands are among the most studied classes of emitters for OLEDs. rsc.org

This compound is considered a useful compound in the development of materials for OLEDs. By incorporating this ligand into an emissive metal complex, it is possible to tune the emission color, efficiency, and stability of the resulting OLED device. The electron-withdrawing nitrile groups can enhance the electron-accepting and transport capabilities of the complex, which may lead to more balanced charge injection and transport within the OLED structure, thereby improving device performance.

While specific performance data for OLEDs using this compound complexes are not widely available, studies on related systems provide a strong precedent. For instance, solid-state OLEDs have been successfully fabricated using tris(2,2'-bipyridine)ruthenium(II) complexes, achieving high brightness and efficiencies. utexas.edu The introduction of functional groups to the bipyridine ligand, such as in the case of a C12-ester substituted ruthenium complex, has been shown to alter the emission wavelength and device performance. utexas.edu It is therefore anticipated that complexes of this compound could serve as efficient phosphorescent dopants for high-performance OLEDs, particularly for red or deep-red emission.

Spintronic Materials with this compound Ligands

Molecular spintronics is a field that aims to use the spin of electrons in molecules to store and process information. One of the key phenomena in this area is spin crossover (SCO), where a transition metal complex can be switched between two different spin states (e.g., a low-spin and a high-spin state) by an external stimulus such as temperature, pressure, or light. Iron(II) complexes with nitrogen-coordinating ligands like 2,2'-bipyridine are canonical examples of SCO systems. unige.ch

The SCO behavior of an Iron(II) complex is highly dependent on the ligand field strength. Strong-field ligands favor the low-spin state, while weaker-field ligands favor the high-spin state. The transition between these states can be tuned by modifying the chemical structure of the ligand. The this compound ligand is expected to have a significant impact on the spin state of an Iron(II) center. The electron-withdrawing nitrile groups increase the π-acidity of the ligand, which strengthens the ligand field.

This strong ligand field would stabilize the low-spin state of an [Fe(this compound)₃]²⁺ complex. While this might result in a complex that is predominantly low-spin under all conditions, like the parent [Fe(bpy)₃]²⁺ complex, the modification of the electronic properties is crucial. unige.ch The ligand could be used in conjunction with other ligands in heteroleptic complexes to precisely tune the ligand field strength to be near the spin-crossover point. Studies on functionalized bipyridyl ligands in Iron(II) complexes have demonstrated that electronic substituent effects can significantly alter SCO behavior. nih.gov The investigation of the ultrafast photochemical mechanism of spin crossover in [Fe(2,2'-bipyridine)₃]²⁺ highlights the fundamental importance of the bipyridine scaffold in light-induced spin state switching. chemrxiv.org Therefore, complexes featuring the this compound ligand are promising candidates for the development of new molecular materials for spintronic and memory applications.

Magnetic Properties of Coordination Compounds

The 2,2'-bipyridine framework is a well-established mediator of magnetic interactions between metal centers in coordination compounds. When metal ions are bridged by ligands such as bipyridine derivatives, weak antiferromagnetic coupling is often observed. rsc.orgscispace.com This phenomenon arises from the superexchange mechanism, where the ligand's molecular orbitals provide a pathway for spin communication between the metal ions. In the case of this compound, the introduction of cyano groups is expected to significantly modulate these magnetic properties. The strong electron-withdrawing nature of the nitrile groups can alter the electron density distribution within the ligand's π-system, thereby influencing the efficiency of the superexchange pathway and the strength of the magnetic coupling.

Single-Molecule Magnets

Single-Molecule Magnets (SMMs) are individual molecules that exhibit slow magnetic relaxation and magnetic hysteresis, properties typically associated with bulk magnets. The design of SMMs relies on generating a large magnetic anisotropy and a high-spin ground state. Lanthanide ions, with their large, unquenched orbital angular momentum, are prime candidates for constructing SMMs. The ligand field created by the coordinating atoms plays a crucial role in determining the magnetic anisotropy of the lanthanide ion.

Bipyridine and its derivatives, such as 2,2'-bipyrimidine, have been successfully used as bridging ligands to create dinuclear lanthanide complexes that exhibit SMM behavior. nih.govnih.govscispace.com For example, a series of dinuclear lanthanide complexes bridged by 2,2'-bipyrimidine, with the general formula [Ln(tmhd)₃]₂bpm, showed SMM characteristics for the Dy(III) and Er(III) analogues, with energy barriers to spin reversal of 97 K and 25 K, respectively. nih.govnih.gov The bipyrimidine ligand provides a communication pathway between the two metal centers. nih.govscispace.com By extension, this compound, with its defined geometry and electronic properties, represents a promising ligand for creating new mononuclear and polynuclear SMMs. The N₂O₆ coordination environment in some mononuclear Dy(III) complexes with substituted bipyridine ligands has been shown to result in SMM behavior, where the substituents on the bipyridine ring drastically impact the magnetic properties. rsc.org The strong coordination and specific geometry imposed by the dicarbonitrile ligand could engender the necessary high-anisotropy environment around a lanthanide or transition metal ion to induce SMM properties.

Photochromic and Electrochromic Materials Utilizing this compound

Photochromic and electrochromic materials are classes of smart materials that can change their optical properties, such as color, in response to light or an electrical stimulus, respectively. Ruthenium and other transition metal complexes containing 2,2'-bipyridine ligands are renowned for their rich photophysical and electrochemical properties, forming the basis of many such materials. nih.govnih.gov The introduction of substituents onto the bipyridine ring is a powerful strategy for tuning these properties.

The electron-withdrawing nitrile groups in this compound significantly lower the energy of the ligand's π* orbitals. In a metal complex, this modification directly impacts the energy of the metal-to-ligand charge-transfer (MLCT) transitions, which are often responsible for the color and photoluminescent properties of the complex. nih.gov This tuning capability is critical for designing materials with specific color-changing characteristics. For example, a hybrid film containing a tris(2,2'-bipyridine)ruthenium(II) derivative was shown to exhibit multicolor electrochromic performance, with fast switching times. nih.gov The use of this compound as the ligand would be expected to shift the redox potentials of the complex, altering the voltages required to induce color changes and potentially leading to new color states.

Light-Responsive Molecular Switches

Complexes of ruthenium with functionalized bipyridine ligands have been demonstrated to act as "molecular light switches" for biological systems, where their luminescence is "switched on" upon binding to DNA. nih.gov While this specific application relies on a different bipyridine derivative, the underlying principle of using light to control the state of a bipyridine complex is well-established. The unique electronic structure of this compound could be harnessed to create novel light-responsive systems. For instance, the nitrile groups could participate in or influence photochemical reactions, or their strong electron-accepting nature could be used to modulate the energy landscape of the complex's excited states, enabling new light-triggered switching pathways.

Reversible Redox-Controlled Systems

The ability to reversibly control the oxidation state of a molecule is fundamental to the development of electrochromic materials, sensors, and catalysts. The electrochemical behavior of transition metal-bipyridine complexes is heavily influenced by the substituents on the bipyridine ligand. nih.gov Electron-donating groups tend to make the complex easier to oxidize, while electron-withdrawing groups make it easier to reduce.

The two nitrile groups on this compound make it a strongly electron-accepting ligand. Consequently, metal complexes incorporating this ligand are expected to have their reduction potentials shifted to less negative values compared to complexes with unsubstituted bipyridine. This makes the complex easier to reduce. Studies on fac-Re(bpy-R)(CO)₃Cl complexes have shown that electron-withdrawing groups like -CN totally alter their catalytic activities toward CO₂ reduction, demonstrating the profound electronic influence of such substituents. nih.gov This predictable tuning of redox potentials is crucial for designing systems where a specific property can be switched "on" or "off" by accessing different, stable oxidation states through an applied voltage. Such redox-controlled systems are the basis for electrochromic windows, displays, and redox-switchable catalysts.

Porous Materials for Adsorption and Separation Technologies

Metal-Organic Frameworks (MOFs) or Porous Coordination Polymers (PCPs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. springernature.com Their high porosity, large surface areas, and tunable pore environments make them exceptional candidates for gas storage, adsorption, and separation. The choice of the organic linker is critical in defining the structure, pore size, and surface chemistry of the resulting MOF.

Bipyridine-based ligands are widely used in the construction of MOFs due to their ability to form robust, well-defined network structures. mdpi.comfrontiersin.org The rigidity of the bipyridine unit helps in the formation of permanent porosity, while its functionalization allows for the fine-tuning of the framework's properties. The use of this compound as a linker introduces strong dipole moments and potential hydrogen bond accepting sites (the nitrile nitrogen atoms) onto the pore surfaces. These functional groups can lead to enhanced interactions with specific gas molecules, such as carbon dioxide, which has a large quadrupole moment. u-picardie.fr This targeted functionalization is a key strategy for developing MOFs with high selectivity for important industrial gas separations. nih.gov

Gas Adsorption Studies

The performance of porous materials in adsorption and separation applications is quantified through gas adsorption studies. Research on a three-dimensional coordination polymer based on a 2,2'-bipyridyl derivative has demonstrated its potential for various gas separations. mdpi.com The material was studied for its adsorption of several "inorganic" gases (CO₂, CO, N₂, O₂) and "organic" gases (CH₄, C₂H₂, C₂H₄, C₂H₆) at different temperatures.

The results revealed significant adsorption selectivity for CO₂ over N₂ and CO, which is highly relevant for flue gas purification and syngas cleanup. mdpi.com Furthermore, the material showed excellent selectivity for the separation of C2 hydrocarbons (ethane, ethylene, acetylene) from methane, a crucial step in natural gas processing. mdpi.com The ability to separate benzene (B151609) and cyclohexane (B81311) vapors was also demonstrated. mdpi.com This performance highlights how bipyridyl-based frameworks can be designed for challenging and industrially relevant separations. The presence of nitrogen-rich functionalities, such as the nitrile groups in this compound, is known to create strong non-covalent interactions with CO₂, leading to high uptake and selectivity. u-picardie.fr

Gas Adsorption Data for a Bipyridyl-Based Coordination Polymer at 1 bar mdpi.com

| Gas | Uptake at 273 K (cm³/g) | Uptake at 298 K (cm³/g) |

| CO₂ | 40.5 | 25.1 |

| C₂H₂ | 37.1 | 23.3 |

| C₂H₄ | 31.0 | 18.0 |

| C₂H₆ | 30.2 | 16.9 |

| CH₄ | 13.9 | 7.9 |

| CO | 11.2 | 7.2 |

| N₂ | 7.6 | 4.9 |

| O₂ | 5.8 | 3.8 |

Selective Separation Applications of this compound-based Materials

While direct and extensive research focusing solely on the selective separation applications of materials incorporating this compound is not widely documented, the broader class of bipyridine-based porous materials, including various isomers and functionalized derivatives, has demonstrated significant potential in this field. The strategic placement of nitrogen atoms in the bipyridine core, along with functional groups like nitriles, makes these compounds excellent building blocks for creating selective adsorbents such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials exhibit tailored pore environments and specific interaction sites that enable the selective separation of gases, metal ions, and organic molecules.

The nitrile groups, in particular, are of interest due to their electron-withdrawing nature and ability to be post-synthetically modified, for instance, into amidoxime (B1450833) groups, which are highly effective for specific ion capture. acs.org The inherent coordination capability of the bipyridine unit allows for the formation of stable, porous frameworks with well-defined structures. iastate.edu

Gas Adsorption and Separation

Porous frameworks built from bipyridine derivatives are extensively studied for gas separation applications, particularly for CO2 capture. Although data for materials specifically using the this compound linker is scarce, research on analogous structures provides insight into their potential performance. For instance, MOFs constructed with 2,2'-bipyridine and dicarboxylate linkers have shown notable selectivity for CO2 over other gases like N2 and CH4. mdpi.comfrontiersin.orgnih.gov

In one study, a manganese-based MOF incorporating a 2,2'-bipyridyl ligand demonstrated significant ideal adsorbed solution theory (IAST) selectivity for CO2/N2 and CO2/CO. mdpi.comnih.gov The presence of functional groups within the pores enhances the adsorption uptake and selectivity for small gas molecules. mdpi.com Similarly, a polyaminal-based porous polymer synthesized from melamine (B1676169) and [2,2'-Bipyridine]-5,5'-dicarbaldehyde showed good CO2 uptake capacity, attributed to the abundance of polar groups on the pore surfaces. mdpi.com These findings underscore the potential of nitrile-functionalized bipyridine frameworks for gas separation.

| Material | Gas Mixture | Selectivity (IAST) | Conditions | Reference |

| [Mn3(btdc)3(bpy)2]·4DMF | CO2/N2 | 31.0 | 273 K, 1 bar | mdpi.com, nih.gov |

| [Mn3(btdc)3(bpy)2]·4DMF | CO2/N2 | 19.1 | 298 K, 1 bar | mdpi.com, nih.gov |

| [Mn3(btdc)3(bpy)2]·4DMF | CO2/CO | 25.7 | 273 K, 1 bar | mdpi.com, nih.gov |

| [Mn3(btdc)3(bpy)2]·4DMF | CO2/CO | 17.0 | 298 K, 1 bar | mdpi.com, nih.gov |

| [Mn3(btdc)3(bpy)2]·4DMF | C2H6/CH4 | 33.4 | 273 K, 1 bar | mdpi.com, nih.gov |

| [Mn3(btdc)3(bpy)2]·4DMF | C2H2/CH4 | 29.3 | 273 K, 1 bar | mdpi.com, nih.gov |

Separation of Organic Molecules

The unique pore chemistry of bipyridine-based MOFs also allows for the selective adsorption and separation of organic molecules. A manganese-based 3D coordination polymer has been shown to effectively separate benzene and cyclohexane vapors. mdpi.com At high vapor pressures, it preferentially adsorbs benzene due to multiple van der Waals interactions with the host framework. mdpi.comnih.gov Interestingly, this preference is reversed at low vapor pressures, a rare phenomenon that highlights the nuanced control over separation processes achievable with these materials. mdpi.comnih.gov

Selective Metal Ion Recovery

The chelating nature of the bipyridine ligand is particularly advantageous for the selective recovery of metal ions from aqueous solutions, a critical application in nuclear waste reprocessing and precious metal recycling. reading.ac.uk Research has shown that COFs functionalized with bipyridine units can be highly effective for such separations. For example, a multivariate COF containing amidoxime groups, which can be derived from nitrile functionalities, was developed for the highly efficient and selective extraction of uranium from seawater. acs.org The amidoxime groups act as nanotraps for uranyl ions. acs.org

Another study demonstrated the use of a bipyridine COF aerogel for the highly selective recovery of palladium from wastewater. The material exhibited a high adsorption capacity, and the mechanism was attributed to the coordination between the pyridine (B92270) nitrogen atoms and the palladium ions. mdpi.com

Photophysical and Electrochemical Investigations of 2,2 Bipyridine 3,3 Dicarbonitrile Systems

Absorption and Emission Spectroscopy of 2,2'-Bipyridine-3,3'-dicarbonitrile and its Complexes.benchchem.comresearchgate.netnist.gov

The introduction of cyano groups at the 3,3'-positions of the 2,2'-bipyridine (B1663995) ligand significantly influences its electronic properties, which is reflected in the absorption and emission spectra of the free ligand and its corresponding metal complexes. These spectroscopic techniques provide valuable insights into the electronic structure and excited-state dynamics of these systems.

Electronic Transitions and Band Assignments.benchchem.com

The electronic absorption spectra of complexes containing this compound are typically characterized by intense absorption bands in the ultraviolet (UV) and visible regions. These bands arise from various electronic transitions, which can be broadly categorized as ligand-centered (LC) π → π* transitions and metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

The π → π* transitions are primarily localized on the bipyridine ligand and are responsible for the strong absorption in the UV region. The presence of electron-withdrawing cyano groups can shift these transitions to lower energies compared to the unsubstituted bipyridine ligand.

In metal complexes, new, often intense, absorption bands appear in the visible region. These are assigned as d → π* MLCT transitions, where an electron is promoted from a metal-based d-orbital to a π* orbital of the this compound ligand. researchgate.net The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the solvent environment. For instance, Ru(II) complexes of dicyano-substituted bipyridines exhibit lower energy and more intense MLCT bands compared to their Re(I) counterparts. researchgate.net

The table below summarizes the key spectral data for this compound.

| Spectral Data Type | Value |

| HRMS (ESI) m/z | 309.0461 [M+H]⁺ |

| IR νₘₐₓ (C≡N stretch) | 1686 cm⁻¹ |

Ligand-Centered and Metal-to-Ligand Charge Transfer States.benchchem.comresearchgate.net

Upon photoexcitation, molecules of this compound and its complexes are promoted to electronically excited states. The nature of these excited states determines the subsequent photophysical and photochemical processes.

Ligand-Centered (LC) Excited States: Excitation into the high-energy absorption bands populates singlet LC (¹LC) excited states. These states are characterized by an excited electron residing in a π* orbital of the bipyridine ligand. In many cases, the ¹LC state can undergo intersystem crossing to the corresponding triplet LC (³LC) state.

Metal-to-Ligand Charge Transfer (MLCT) Excited States: For metal complexes, excitation into the MLCT band creates a ¹MLCT excited state. dtu.dk In this state, the metal center is formally oxidized, and the ligand is reduced. dtu.dk These ¹MLCT states are often short-lived and can decay through several pathways, including intersystem crossing to the corresponding triplet MLCT (³MLCT) state. nih.gov The ³MLCT states are typically longer-lived and are often responsible for the observed luminescence in these complexes. dtu.dknih.gov The energy and lifetime of the ³MLCT state are crucial parameters for applications in areas such as photocatalysis and solar energy conversion. dtu.dk The substitution with electron-withdrawing cyano groups at the 3,3'-positions can enhance the metal-to-ligand charge transfer character compared to other isomers.

Luminescence Quenching and Energy Transfer Mechanisms.nih.gov

The luminescence of this compound systems can be quenched through various mechanisms, including energy transfer and electron transfer processes. nist.gov These quenching processes provide valuable information about the interactions of the excited state with its environment and other molecules.

Luminescence quenching refers to any process that decreases the fluorescence or phosphorescence intensity of a substance. etsu.edu This can occur through radiative or non-radiative pathways. etsu.edu The quenching of an excited state, such as that of a ruthenium bipyridyl complex, can happen via several mechanisms including reductive or oxidative electron transfer, or energy transfer. etsu.edu

Intersystem Crossing Pathways

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state. In metal complexes of 2,2'-bipyridine, the presence of a heavy metal atom enhances spin-orbit coupling, which facilitates ISC. nih.gov For instance, in Ru(II) tris(bipyridine) complexes, the crossover from the initially excited ¹MLCT state to the triplet manifold is extremely fast, occurring on the femtosecond timescale. nih.gov This efficient ISC populates the emissive ³MLCT state. Carbonyl functionalization of pyrene (B120774) has also been shown to promote near-unity triplet formation through enhanced intersystem crossing. rsc.org

Sensitization Processes

Sensitization is a process where a molecule (the sensitizer), after absorbing light, transfers its excitation energy to another molecule (the acceptor), which then undergoes a chemical or physical change. Complexes of 2,2'-bipyridine, particularly Ru(II) complexes, are well-known photosensitizers. wustl.edu Upon absorption of light and formation of the ³MLCT state, these complexes can transfer their energy to other molecules, such as organic substrates, initiating photochemical reactions. wustl.edu This energy transfer can occur via a triplet-triplet annihilation mechanism. wustl.edu The ability of these complexes to sensitize reactions is a cornerstone of their application in photochemistry and artificial photosynthesis. diva-portal.org

Time-Resolved Spectroscopy of this compound Systems

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved emission spectroscopy, are powerful tools for studying the dynamics of excited states in this compound systems. nih.gov These methods allow for the direct observation of the formation and decay of transient species, such as excited states and reaction intermediates, on timescales ranging from femtoseconds to microseconds.

Studies on related 2,2'-bipyridine-3,3'-diol (B1205928) have utilized steady-state and lifetime spectroscopy to investigate ground- and excited-state tautomerization. nih.gov In various solvents, an excited-state intramolecular double-proton transfer leads to the formation of a dizwitterion tautomer that fluoresces in the green. nih.gov The fluorescence peak and lifetime of this tautomer are sensitive to solvent polarity and hydrogen-bonding capability. nih.gov

In the context of metal complexes, time-resolved studies have been crucial in elucidating the ultrafast dynamics of MLCT states. For example, in Ru(II) tris(bipyridine) complexes, femtosecond fluorescence upconversion spectroscopy has been used to observe the emission from the Franck-Condon singlet excited state and determine its lifetime to be approximately 40 fs. nih.gov These studies have also revealed the subsequent vibrational cooling and relaxation to the long-lived triplet state. nih.gov By combining techniques like time-resolved UV-visible absorption spectroscopy and X-ray fluorescence spectroscopy, researchers have been able to characterize the excited state dynamics of iron complexes with bipyridine ligands, revealing the influence of ligand substitution on the MLCT excited state lifetime and spin crossover processes. rsc.org

Excited State Lifetimes and Dynamics

Specific experimental data on the excited-state lifetimes for complexes of this compound were not available in the reviewed literature. However, studies on analogous dicyano-bipyridine complexes provide insight into the expected behavior. For instance, ruthenium(II) complexes with the isomeric 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine (CN-Me-bpy) ligand exhibit unusually long-lived metal-to-ligand charge transfer (³MLCT) excited states at room temperature, with lifetimes reaching up to 3.5 microseconds (µs). This longevity is attributed to a more nested arrangement of the ground- and excited-state potential energy surfaces. The ³MLCT state in these complexes is localized on a single dicyano-bipyridine ligand. In contrast, studies on 2,2'-bipyridine-3,3'-diol, a related derivative, show that its excited-state dynamics are dominated by intramolecular proton transfer, a process not applicable to the dicarbonitrile derivative.

Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is a critical technique for probing the electronic transitions and relaxation pathways of excited states. While specific TAS data for this compound complexes are not detailed in the surveyed literature, extensive studies on related dicyano-bipyridine systems offer a clear picture of the expected spectroscopic signatures.

Upon photoexcitation into the MLCT band of a ruthenium complex, an electron is transferred from the metal center to the ligand. For complexes containing a dicyano-bipyridine ligand, this electron localizes in the π* orbital of this ligand due to its lower energy. The resulting transient spectrum is characterized by the bleaching of the ground-state absorption and the appearance of new absorption bands corresponding to the excited state.

A particularly insightful technique is time-resolved infrared (TRIR) spectroscopy. In studies of Ru(II) complexes with the 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine ligand, the C≡N stretching frequency shows a significant shift to lower energy (a bathochromic shift of approximately 40 cm⁻¹) in the ³MLCT excited state. This shift indicates a weakening of the C≡N bond, confirming the localization of the excited electron on the dicyano-bipyridine ligand. The reduced forms of these complexes, which serve as spectroscopic models for the excited state, show a similar shift of about -45 cm⁻¹ in the C≡N band.

Redox Properties of this compound and its Complexes

The redox properties of bipyridine ligands are highly tunable through the introduction of substituents. The two electron-withdrawing cyano groups in this compound significantly lower the energy of the lowest unoccupied molecular orbital (LUMO). This makes the ligand and its corresponding metal complexes easier to reduce compared to their unsubstituted bipyridine counterparts. This modification of the ligand's electronic structure is a key strategy for tuning the electrochemical potential of metal complexes for applications in catalysis and materials science.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is used to probe the redox potentials of these systems. While specific CV data for this compound complexes are sparse, data from isomeric dicyano-bipyridine complexes demonstrate the expected trends. Ruthenium(II) complexes containing the 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine (CN-Me-bpy) ligand undergo their first reduction at potentials that are 320–420 mV more positive than that of the parent [Ru(bpy)₃]²⁺ complex, confirming that the reduction is localized on the electron

Computational and Theoretical Studies on 2,2 Bipyridine 3,3 Dicarbonitrile

Electronic Structure Calculations of 2,2'-Bipyridine-3,3'-dicarbonitrilenih.gov

The electronic structure of 2,2'-Bipyridine-3,3'-dicarbonitrile is fundamentally shaped by the interplay between the π-system of the bipyridine core and the strong electron-withdrawing nature of the nitrile (-CN) groups. This specific substitution pattern at the 3,3'-positions enhances the ligand's π-acceptor capacity, which significantly influences the properties of its metal complexes.